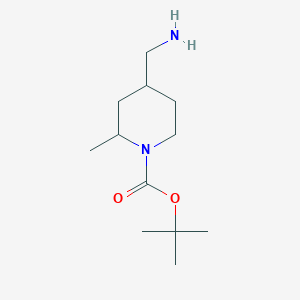

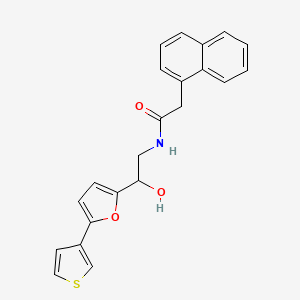

![molecular formula C13H13BrN2 B2863559 1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine CAS No. 1522072-32-7](/img/structure/B2863559.png)

1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The structure of “3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” includes a bromine atom attached to a cyclic structure containing nitrogen . The SMILES string representation is Brc1cnc2CCCCn12 .Physical And Chemical Properties Analysis

The compound “3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学的研究の応用

Synthesis Techniques and Derivatives

Ionic Liquid Promoted Synthesis

Ionic liquids have been utilized to synthesize 3-aminoimidazo[1,2-a]pyridines, a similar class of compounds, indicating the potential for ionic liquids to facilitate the synthesis of 1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine derivatives as well. This approach highlights a metal-free, one-pot synthesis strategy that could be applied to synthesize derivatives of the target compound, offering simplicity and potential for scale-up (Shaabani, Soleimani, & Maleki, 2006).

Halogenation and Cross-Coupling Reactions

The halogenation of imidazo[1,5-a]pyridines has been performed using various halogenating agents, leading to selectively halogenated products. This process, coupled with Kumada-Tamao-Corriu and Suzuki-Miyaura cross-coupling, has been used to produce 1,3-diarylated imidazo[1,5-a]pyridines. Such methodologies could be adapted for the synthesis of this compound derivatives, potentially offering a broad range of applications in medicinal chemistry due to their fluorescent properties (Shibahara, Yamaguchi, Kitagawa, Imai, & Murai, 2009).

Fluorescent Properties for Biomarker and Sensor Development

Enhanced Fluorescent Emissions

The synthesis of 1,3-diarylated imidazo[1,5-a]pyridines, similar to the target compound, has shown a wide variety of fluorescent emissions with improved quantum yields compared to monoarylated derivatives. This suggests that derivatives of this compound could be explored for their potential use as biomarkers or in the development of photochemical sensors, leveraging their distinct fluorescent properties (Shibahara et al., 2009).

Potential for Material Science Applications

Low-Cost Emitters with Large Stokes' Shift

A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, by analogy, indicates that compounds structurally related to the target compound can be synthesized in high yields and have remarkable Stokes' shift ranges. This characteristic, combined with tunable quantum yields, suggests the potential of this compound derivatives for creating luminescent materials with specific optical properties, which could find applications in material science and organic electronics (Volpi et al., 2017).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c14-12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWVHNOVWAAONV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(N=C2C3=CC=CC=C3)Br)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

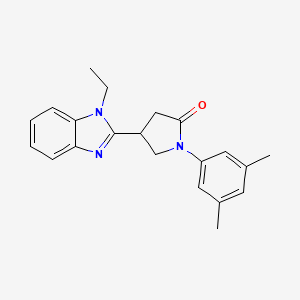

![(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2863479.png)

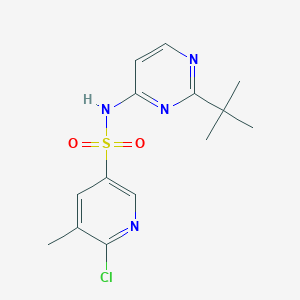

![6-(Difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2863481.png)

![N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2863482.png)

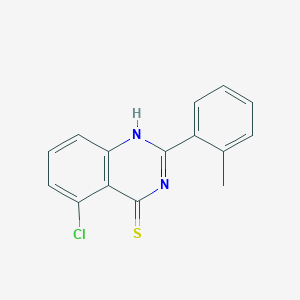

![N-(3,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2863486.png)

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2863488.png)

![N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2863490.png)

![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2863497.png)

![5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2863498.png)